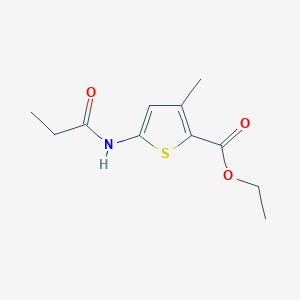![molecular formula C19H21FN2O3S B6523900 N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683791-90-4](/img/structure/B6523900.png)
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (FMPB) is a novel benzamide compound that has been developed for a variety of scientific research applications. It is a small molecule that has been extensively studied for its biochemical and physiological effects. FMPB has the potential to be used in a wide range of laboratory experiments due to its unique properties.
Scientific Research Applications
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. It has also been used in the study of signal transduction pathways, cell growth, and apoptosis. Additionally, N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been used as a tool to study the effects of oxidative stress on cells.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is not fully understood. However, it is believed to interact with multiple targets in the cell. It is thought to interact with enzymes, receptors, and other proteins to modulate the activity of these molecules. Additionally, it is believed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the activity of certain proteins, such as c-Myc. Additionally, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway. It has also been shown to induce apoptosis in certain cell types, such as human breast cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and can be used in a variety of experiments. Additionally, it has been extensively studied and its effects are well-understood. However, N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is toxic in high concentrations, which can limit its use in certain experiments.
Future Directions
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has the potential to be used in a wide range of future scientific research applications. It could be used to study the effects of oxidative stress on cells, as well as the effects of other environmental factors. Additionally, it could be used to study the effects of drugs on cells and the mechanisms of action of drugs on cells. It could also be used to study the effects of different types of proteins on cells and the mechanisms of action of these proteins. Finally, it could be used to study the effects of various signaling pathways on cells and the mechanisms of action of these pathways.
Synthesis Methods
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can be synthesized by a two-step process. The first step involves the reaction of 4-methylpiperidine-1-sulfonyl chloride with 2-fluorophenyl isocyanate in the presence of a base, such as triethylamine, to form a sulfonyl isocyanate. The second step involves the reaction of the sulfonyl isocyanate with benzamide in the presence of a catalyst, such as p-toluenesulfonic acid, to form N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-10-12-22(13-11-14)26(24,25)16-8-6-15(7-9-16)19(23)21-18-5-3-2-4-17(18)20/h2-9,14H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODHHWXCXPXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523820.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B6523842.png)


![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide](/img/structure/B6523851.png)

![ethyl 4-[2-({3-[(4-{[(furan-2-yl)methyl]carbamoyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6523864.png)

![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523912.png)
![methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B6523914.png)
![3-(3,5-dimethylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6523918.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B6523921.png)
![6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B6523932.png)